molecular formula C14H8Cl3F2N3 B2826897 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 860610-15-7

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2826897
CAS No.: 860610-15-7
M. Wt: 362.59
InChI Key: QMAAGOFTRUCKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a halogen-rich heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. This scaffold is notable for its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . Key structural features include:

  • Position 7: A chloro(difluoro)methyl (-CF₂Cl) group, which enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
  • Position 2: A 3,4-dichlorophenyl substituent, contributing to π-π stacking interactions and electron-withdrawing effects .
  • Position 5: A methyl group, which simplifies synthetic routes while maintaining steric accessibility .

The compound’s molecular formula is C₁₅H₁₀Cl₃F₂N₃ (calculated molecular weight: 376.61 g/mol). Its precise biological targets remain under investigation, but analogs demonstrate antitrypanosomal, kinase inhibitory, and antitumor activities .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F2N3/c1-7-4-12(14(17,18)19)22-13(20-7)6-11(21-22)8-2-3-9(15)10(16)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAAGOFTRUCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro(difluoro)methyl and dichlorophenyl groups through selective halogenation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that certain analogues exhibit significant activity against M.tb by inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism. The incorporation of specific substituents at the C-7 position has been shown to enhance potency and selectivity against mycobacterial strains .

Case Study :

  • In Vitro Studies : Various derivatives were tested against M.tb in culture, revealing IC50 values in the low micromolar range. Some compounds displayed low hERG liability, indicating a favorable safety profile for further development.
  • In Vivo Efficacy : Animal models demonstrated that selected pyrazolo[1,5-a]pyrimidines effectively reduced bacterial load in infected mice, supporting their potential as therapeutic agents against tuberculosis.

Anticancer Properties

The anticancer properties of pyrazolo[1,5-a]pyrimidines have been explored extensively. For instance, derivatives have shown promise in inducing apoptosis in colon cancer cell lines (DLD-1 and HT-29), with significant decreases in p53 levels post-treatment. The mechanism involves binding to specific sites on the ATP synthase enzyme and inducing apoptosis through intrinsic and extrinsic pathways, as evidenced by increased caspase activity and alterations in mitochondrial membrane potential .

Table 1: Summary of Biological Activities

Compound NameTarget PathogenIC50 (µM)Mechanism of Action
Compound AM.tb0.8ATP synthase inhibition
Compound BDLD-1 Cells0.5Apoptosis induction via caspase activation
Compound CHT-29 Cells0.6Mitochondrial membrane disruption

Structure-Activity Relationship (SAR)

A comprehensive analysis of SAR has been conducted on various pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Substituents at the C-3 and C-5 positions significantly affect biological activity.
  • Compounds with a 3-(4-fluoro)phenyl group demonstrated improved inhibition of M.tb growth compared to other configurations.

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeActivity Level
C-3FluorophenylHigh
C-5Alkyl/ArylModerate
C-7Chloro(difluoro)methylHigh

Mechanistic Insights

The mechanisms by which these compounds exert their biological effects involve:

  • Binding to ATP Synthase : Disruption of ATP production is a key action mechanism against M.tb.
  • Induction of Apoptosis : In cancer cells, these compounds induce apoptosis through intrinsic and extrinsic pathways.

Biochemical Pathways

Fluorescent compounds like this are often used to study various biochemical pathways as they can be utilized to track the movement and interactions of other molecules. The fluorescence properties can be influenced by environmental factors such as pH levels.

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl and dichlorophenyl groups may enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound :
7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
- 7: -CF₂Cl
- 2: 3,4-dichlorophenyl
- 5: -CH₃
High halogen content; optimized lipophilicity (LogP ≈ 4.2) Potential kinase inhibition (theoretical)
7-(Trifluoromethyl)-2-methyl-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine - 7: -CF₃
- 2: -CH₃
- 5: 4-fluorophenyl
Lower Cl content; higher electronegativity at position 7 Antischistosomal activity (IC₅₀ = 0.8 µM)
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine - 7: -Cl
- 2: 3,4-dimethoxyphenyl
- 5: -CH₃
Electron-donating methoxy groups reduce metabolic stability Kinase inhibition (KDR IC₅₀ = 12 nM)
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 7: -CF₂H
- 2: -COOH
- 5: -CH₃
Polar carboxylic acid enhances solubility (LogP ≈ 1.5) Imaging probe for tumors (PET)

Key Findings:

Substituent Effects on Bioactivity: Position 7: Halogenation (-CF₂Cl, -CF₃, -Cl) correlates with enhanced target binding due to hydrophobic interactions. For example, 7-CF₃ derivatives show 10-fold greater antischistosomal potency than non-halogenated analogs . Position 2: Aryl groups (e.g., 3,4-dichlorophenyl) improve kinase affinity via aromatic stacking, while polar groups (e.g., -COOH) shift applications to diagnostics .

Synthetic Accessibility: The target compound’s 3,4-dichlorophenyl group is likely introduced via Suzuki-Miyaura cross-coupling, a method validated for analogous pyrazolo[1,5-a]pyrimidines . 7-CF₂Cl incorporation may involve halogen-exchange reactions using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), as seen in trifluoromethyl analogs .

Metabolic Stability :

  • The 3,4-dichlorophenyl group in the target compound increases metabolic resistance compared to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ), which undergo rapid demethylation .

Imaging vs. Therapeutic Use :

  • Carboxylic acid derivatives (e.g., ) exhibit rapid renal clearance, making them suitable for PET imaging, whereas lipophilic analogs (e.g., target compound) are optimized for prolonged target engagement .

Biological Activity

7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 860610-15-7
  • Molecular Formula : C14H8Cl3F2N3
  • Molecular Weight : 492.66 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound is believed to inhibit the activity of BRAF(V600E) and EGFR, which are critical in the proliferation of certain cancer types. Additionally, it may affect telomerase activity and reactive oxygen species (ROS) pathways that contribute to cancer cell survival and proliferation .

Anti-inflammatory and Antibacterial Activities

In addition to antitumor effects, pyrazole derivatives have demonstrated anti-inflammatory and antibacterial properties. The presence of chlorine and fluorine substituents enhances these activities by modifying the electronic properties of the molecule.

  • Case Study : A study involving pyrazole derivatives found that those with halogen substituents exhibited superior cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with doxorubicin resulted in a significant synergistic effect, indicating their potential for enhanced therapeutic efficacy in breast cancer treatment .

Pharmacological Studies

Table 1 summarizes various pharmacological studies conducted on pyrazole derivatives similar to this compound.

Study ReferenceBiological ActivityFindings
Umesha et al. (2009)AntitumorIdentified cytotoxic effects in breast cancer cell lines; enhanced effects with doxorubicin.
Parish et al. (1984)AntimalarialSignificant activity against chloroquine-resistant Plasmodium falciparum; promising new class of antimalarials.
Science.gov (2018)Anti-inflammatoryPyrazole derivatives showed good anti-inflammatory activity; potential for drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the core structure can significantly influence their pharmacological properties.

Key Modifications

  • Halogen Substituents : The introduction of chlorine or fluorine atoms has been shown to enhance both antitumor and antibacterial activities.
  • Functional Groups : Variations in functional groups attached to the pyrazole ring can alter solubility and bioavailability, impacting overall efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-[Chloro(difluoro)methyl]-substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Cyclocondensation of 4-substituted 1H-pyrazol-5-amines with trifluoromethylated diketones (e.g., 4,4,4-trifluoro-1-arylbutane-1,3-diones) under reflux (433–438 K) in aprotic solvents yields pyrazolo[1,5-a]pyrimidines. Recrystallization from ethanol/acetone (1:1) enhances purity . Key parameters include stoichiometric control of the diketone (1.1–1.2 equivalents) and reaction time (2.5–3 hours) to minimize byproducts.

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in halogenated pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : SCXRD analysis confirms substituent positions, bond angles, and torsional strains. For example, the dihedral angle between the pyrimidine core and 3,4-dichlorophenyl group averages 47.5°, influencing π-stacking interactions. Hydrogen atoms are geometrically constrained (C–H = 0.93–0.98 Å), and Friedel pairs are merged to refine electron density maps .

Q. What preliminary biological screening assays are suitable for assessing bioactivity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or reductase targets) with IC50 determination via fluorescence polarization. For antimicrobial activity, employ broth microdilution (MIC values). Prioritize cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) at concentrations ≤10 µM to evaluate therapeutic indices .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, CF3) modulate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Chlorine at C7 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh3)4 (5 mol%) and K2CO3 in DMF/H2O (3:1) at 353 K. Monitor regioselectivity via 19F NMR to track trifluoromethyl group stability under basic conditions .

Q. What computational strategies predict the impact of 3,4-dichlorophenyl substitution on binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials. Molecular docking (AutoDock Vina) into target pockets (e.g., COX-2 or CRF1) identifies halogen bonding interactions. Compare with analogous compounds (e.g., 4-fluorophenyl derivatives) to quantify substituent effects .

Q. How to address contradictions in bioactivity data across structurally similar pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Conduct meta-analysis of IC50/MIC values from peer-reviewed studies (e.g., Novinson et al. (1977) vs. Almanza et al. (2001)). Variables like assay pH, serum content, or cell passage number may explain discrepancies. Validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What crystallographic challenges arise from disordered chloro-difluoromethyl groups?

  • Methodological Answer : Disorder in the CF2Cl moiety requires partitioning occupancy ratios (e.g., 60:40) using SHELXL. Apply restraints (SIMU, DELU) to thermal parameters and validate via residual density plots (<±0.3 eÅ−3). Low-temperature data collection (100 K) improves resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.